N-(3,3-diphenylpropyl)-4-nitrobenzamide
Description
N-(3,3-Diphenylpropyl)-4-nitrobenzamide is a nitro-substituted aromatic amide characterized by a lipophilic 3,3-diphenylpropyl chain attached to the amide nitrogen and a 4-nitrobenzoyl group. The compound’s structure combines the electron-withdrawing nitro group with the sterically bulky diphenylpropyl moiety, influencing its physicochemical and pharmacological properties. Its synthesis typically involves condensation of 3,3-diphenylpropylamine with 4-nitrobenzoyl chloride under amide-forming conditions, as inferred from analogous synthetic routes in the evidence (e.g., synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide ).
Properties
Molecular Formula |
C22H20N2O3 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-4-nitrobenzamide |
InChI |
InChI=1S/C22H20N2O3/c25-22(19-11-13-20(14-12-19)24(26)27)23-16-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,23,25) |
InChI Key |
DJYGPKAXMBMPCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
- Lipophilicity: The diphenylpropyl group in the target compound confers higher logP values compared to chlorophenethyl or diethylamino-propyl analogs, impacting bioavailability .
- Synthetic Accessibility: Chlorophenethyl and diethylamino derivatives are synthesized via direct amidation, whereas bulkier diphenylpropyl analogs may require optimized conditions (e.g., reflux with NaI in acetonitrile) .
- Bioactivity : The nitro group’s position (benzamide vs. acetamide) influences reactivity. For example, reduction of 4-nitrobenzamide derivatives yields bioactive amines, while acetamide-linked nitro groups (e.g., compound 40007 in ) may exhibit different metabolic pathways .
Physicochemical Properties
Table 2: Inferred Physicochemical Comparisons
| Property | This compound | N-(3-Chlorophenethyl)-4-nitrobenzamide | N-[3-(Diethylamino)propyl]-3-methyl-4-nitrobenzamide |
|---|---|---|---|
| Molecular Weight | ~392 g/mol | ~318 g/mol | ~347 g/mol |
| logP (Predicted) | ~5.8 (highly lipophilic) | ~4.2 | ~3.5 (amine enhances solubility) |
| Solubility | Low in water | Moderate in DMSO | High in acidic buffers |
| Stability | Stable under inert conditions | Sensitive to light | Stable due to electron-donating methyl group |
Key Insights:
- Solubility: The tertiary amine in diethylamino-propyl derivatives improves aqueous solubility via protonation, whereas diphenylpropyl analogs require formulation with solubilizing agents .
- Stability : Nitro groups are generally stable but may degrade under reducing conditions. The electron-donating methyl group in 3-methyl-4-nitrobenzamide derivatives could stabilize the nitro moiety compared to unsubstituted analogs .
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